molecular formula C15H19NO6 B3087657 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate CAS No. 1177274-36-0

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

Cat. No.: B3087657
CAS No.: 1177274-36-0
M. Wt: 309.31 g/mol
InChI Key: YNADEKIGGFGRKE-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is a chemical compound that features a benzodioxin ring fused with a piperidine moiety

Mechanism of Action

Target of Action

It has been found to exhibit significant antibacterial activity , suggesting that it may target bacterial cells or specific bacterial proteins.

Mode of Action

Given its antibacterial activity , it may interact with bacterial cells or proteins, leading to inhibition of bacterial growth or biofilm formation.

Result of Action

The compound has been found to exhibit significant antibacterial activity, with a particular effectiveness against B. subtilis and E. coli . This suggests that the compound’s action results in the inhibition of bacterial growth or biofilm formation.

Safety and Hazards

Safety information for related compounds is available . For instance, “2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine” has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate” and related compounds could involve further exploration of their biological activities. For example, the antibacterial activity of these compounds could be further investigated, and their potential as antibacterial agents could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) and a base like lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is unique due to its combined benzodioxin and piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.C2H2O4/c1-2-6-14-11(3-1)10-4-5-12-13(9-10)16-8-7-15-12;3-1(4)2(5)6/h4-5,9,11,14H,1-3,6-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNADEKIGGFGRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate
Reactant of Route 3
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate
Reactant of Route 4
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate
Reactant of Route 5
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate
Reactant of Route 6
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

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